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Abstract

6-Chlorooxindole, a halogenated derivative of oxindole, has emerged as a pivotal scaffold in
medicinal chemistry and drug development. Initially recognized for its essential role as a key
intermediate in the synthesis of the atypical antipsychotic agent Ziprasidone, its utility has since
expanded significantly. This technical guide provides a comprehensive overview of the
discovery, history, and evolving applications of 6-chlorooxindole. It details its physicochemical
properties, established synthetic protocols, and, most notably, its contemporary role in the
design of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory
research. This document synthesizes key findings, presents quantitative biological data for its
derivatives, and offers detailed experimental methodologies to support further investigation by
the scientific community.

Discovery and History

The history of 6-chlorooxindole is intrinsically linked to the development of the atypical
antipsychotic drug Ziprasidone. While the oxindole core has been a subject of chemical
synthesis and investigation for over a century, the specific chlorinated derivative, 6-
chlorooxindole, gained prominence in the late 1980s.

A pivotal moment in the history of this compound was the filing of U.S. Patent 4,831,031 in
1989 by Pfizer Inc.[1]. This patent described the synthesis of a series of benzisothiazolyl-
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piperazinylethyl-indolones, including the compound that would become known as
Ziprasidone[1][2][3][4]. In this seminal work, 6-chlorooxindole was utilized as a crucial starting
material, highlighting its importance as a key intermediate in the synthesis of this new class of
antipsychotic agents[1][2][3][4].

Prior to its well-documented role in the synthesis of Ziprasidone, the specific first synthesis of
6-chlorooxindole is less clearly defined in readily available literature, likely being one of many
halogenated oxindoles prepared in broader studies of this chemical class. However, its
inclusion in the Ziprasidone patent marked the beginning of its significant journey in
pharmaceutical development. Subsequent research has focused on optimizing its synthesis for
industrial-scale production and exploring its potential as a pharmacologically active scaffold in
its own right[5].

Physicochemical Properties

6-Chlorooxindole is an off-white to tan crystalline powder with the molecular formula
CsHeCINOI5]. It is characterized by a melting point in the range of 195-199°C and is soluble in
dimethylformamide[5].

Property Value Reference
CAS Number 56341-37-8 [5][6]
Molecular Formula CsHsCINO [5][6]
Molecular Weight 167.59 g/mol [6]
Appearance Off-white to tan crystalline 5]
powder

Melting Point 195-199 °C [5]
Solubility Soluble in Dimethylformamide [5]

Synthetic Methodologies

Several synthetic routes to 6-chlorooxindole have been reported, often starting from
substituted nitroaromatics. A common and well-documented method begins with 4-chloro-2-
nitrotoluene[5]. This multi-step process involves the formation of 3-(2-nitro-4-

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://newdrugapprovals.org/2013/11/19/ziprasidone/
https://patents.google.com/patent/US8178674B2/en
https://patents.google.com/patent/EP1476162B1/en
https://patents.google.com/patent/DE60313289T2/en
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://newdrugapprovals.org/2013/11/19/ziprasidone/
https://patents.google.com/patent/US8178674B2/en
https://patents.google.com/patent/EP1476162B1/en
https://patents.google.com/patent/DE60313289T2/en
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.allmpus.com/6-chlorooxindole
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.allmpus.com/6-chlorooxindole
https://www.allmpus.com/6-chlorooxindole
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

chlorophenyl)pyruvic acid, which is then converted to 4-chloro-2-nitrophenylacetic acid. The
final step is a reductive cyclization to yield 6-chlorooxindole[5]. The efficiency and scalability
of this synthesis are crucial for its application in pharmaceutical manufacturing[5].

Example Synthetic Protocol: Reductive Cyclization of 4-
Chloro-2-nitrophenylacetic acid

This protocol is a generalized representation of a key step in the synthesis of 6-
chlorooxindole.

e Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen
inlet, a solution of 4-chloro-2-nitrophenylacetic acid in a suitable solvent (e.g., acetic acid,
ethanol) is prepared.

e Reducing Agent Addition: A reducing agent, such as iron powder or zinc dust, is added
portion-wise to the solution while stirring.

» Heating: The reaction mixture is heated to reflux and maintained at this temperature for
several hours, with the progress of the reaction monitored by a suitable technique (e.g., thin-
layer chromatography).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to
remove the excess reducing agent and inorganic salts.

« |solation and Purification: The filtrate is concentrated under reduced pressure. The crude
product is then purified by recrystallization from an appropriate solvent to yield 6-
chlorooxindole as a crystalline solid.

Multi-step Reductive

. nversion ) - xidation ) o lization _
4-Chloro-2-nitrotoluene COnversio 3-(2-Nitro-4-chlorophenyl)pyruvic acid Oxidatio 4-Chloro-2-nitrophenylacetic acid cyclizatio 6-Chlorooxindole

Click to download full resolution via product page

A simplified workflow for the synthesis of 6-chlorooxindole.

Applications in Drug Discovery and Development
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While its initial claim to fame was as an intermediate, the 6-chlorooxindole scaffold has
proven to be a valuable pharmacophore in the design of new therapeutic agents. Its derivatives
have shown significant promise in oncology and in the development of anti-inflammatory drugs.

Anticancer Activity: Targeting the MDM2-p53 Interaction

A significant area of research for 6-chlorooxindole derivatives is in the development of
inhibitors of the MDM2-p53 protein-protein interaction[5]. MDM2 is a negative regulator of the
p53 tumor suppressor protein. In many cancers, MDMZ2 is overexpressed, leading to the
degradation of p53 and allowing cancer cells to proliferate unchecked[7][8]. By inhibiting the
MDM2-p53 interaction, p53 can be stabilized and its tumor-suppressing functions restored[7]

8.

The 6-chlorooxindole core has been identified as an effective mimic of the tryptophan residue
of p53, which is crucial for its binding to MDM2[9]. This has led to the development of potent
spirooxindole-based MDMZ2 inhibitors.

Normal Cell Cancer Cell with MDM?2 Inhibitor

6-Chlorooxindole
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Mechanism of action of 6-chlorooxindole derivatives as MDMZ2 inhibitors.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.mdpi.com/1424-8247/18/2/274
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922601/
https://www.mdpi.com/1424-8247/18/2/274
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922601/
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838565/
https://www.benchchem.com/product/b1630528?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table of Anticancer Activity of 6-Chlorooxindole Derivatives:

Compound Specific Cancer Cell
L . ICs0 (UM) Reference
Class Derivative Line
Spirooxindole R =Ph,R'=6-Cl PC3 (Prostate) 3.7+1.0 [7]
R =6-Cl, Rt = 3-
) ] Cl,R2=4- N
Spirooxindole Not Specified 109+0.8 [7]
MeOCeH4, R3 =
Ph
MI-63 (contains
_ _ _ SJSA-1
Spirooxindole 6-chlorooxindole 0.161 [9]
] (Osteosarcoma)
moiety)
6-Cl oxindole
Oxindole-based with 3-pyridyl Various (NCI-60 Growth inhibition [10]
hybrid moiety panel) >50% at 10 pM

(Compound 5I)

Anti-inflammatory Activity

Derivatives of oxindole have also been investigated for their anti-inflammatory properties[11]

[12]. The mechanism of action is often attributed to the inhibition of pro-inflammatory cytokines

such as tumor necrosis factor-alpha (TNF-a) and interleukin-6 (IL-6)[13]. These cytokines are

key mediators of the inflammatory response, and their inhibition can alleviate the symptoms of

various inflammatory conditions.

Table of Anti-inflammatory Activity of Oxindole Derivatives:
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Compound ..
Assay Readout Activity Reference
Class

Indole-2-one and  LPS-stimulated o
TNF-a and IL-6 Significant

7-aza-2-oxindole = RAW264.7 o [13]
o release inhibition

derivatives macrophages

Indole-2-

formamide LPS-stimulated )
o NO, IL-6, and Effective

benzimidazole[2, RAW264.7 L [13]
) TNF-a release inhibition

1-bJthiazole macrophages

derivatives

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 6-
chlorooxindole and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as a measure of cell viability[14][15]
[16].

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells
per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO»-.

o Compound Treatment: The following day, the culture medium is replaced with fresh medium
containing various concentrations of the test compound (e.g., 6-chlorooxindole derivative).
A vehicle control (e.g., DMSO) is also included.

 Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) is added
to each well, and the plate is incubated for another 4 hours at 37°C.

e Formazan Solubilization: The medium is carefully removed, and 150 pL of a solubilizing
agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
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e Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. The ICso value, the concentration of the compound that inhibits cell growth by
50%, is determined by plotting the percentage of viability against the compound
concentration.
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Workflow for the MTT cytotoxicity assay.
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Anti-inflammatory Activity: LPS-Induced TNF-a Release
in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory

cytokine TNF-a in macrophage cells stimulated with lipopolysaccharide (LPS)[17][18][19][20]
[21].

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with
10% fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1-2 x 10° cells per well and
incubated overnight.

Pre-treatment: The culture medium is replaced with fresh medium containing the test
compound at various concentrations, and the cells are pre-incubated for 1-2 hours.

LPS Stimulation: LPS is added to each well (final concentration of 10-100 ng/mL) to
stimulate the cells. A control group without LPS stimulation is also included.

Incubation: The plate is incubated for a specified time (e.g., 18-24 hours) to allow for
cytokine production and release.

Supernatant Collection: After incubation, the cell culture supernatant is collected from each

well.

TNF-a Quantification: The concentration of TNF-a in the supernatant is quantified using an
Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's
instructions.

Data Analysis: The percentage of inhibition of TNF-a release is calculated by comparing the
concentrations in the compound-treated wells to the LPS-stimulated control wells.

MDM2-p53 Interaction Assay: Fluorescence Polarization

This is a high-throughput screening method to identify inhibitors of the MDM2-p53
interaction[22][23][24][25][26].
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o Reagent Preparation: Prepare a fluorescently labeled p53 peptide and a solution of
recombinant MDM2 protein in an appropriate assay buffer.

o Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.

o Protein-Peptide Incubation: Add the MDM2 protein and the fluorescently labeled p53 peptide
to the wells.

» Equilibration: Incubate the plate at room temperature for a specified time to allow the binding
reaction to reach equilibrium.

o Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well
using a plate reader equipped with appropriate filters. When the fluorescent peptide is bound
to the larger MDM2 protein, it tumbles more slowly in solution, resulting in a high polarization
value. When an inhibitor displaces the peptide, the free peptide tumbles faster, leading to a
low polarization value.

o Data Analysis: The ICso value is determined by plotting the decrease in fluorescence
polarization against the concentration of the inhibitor.

Conclusion and Future Perspectives

6-Chlorooxindole has transitioned from a humble yet crucial intermediate in the synthesis of
Ziprasidone to a versatile and promising scaffold in modern drug discovery. Its derivatives have
demonstrated significant potential as anticancer agents through the inhibition of the MDM2-p53
interaction and as anti-inflammatory agents by modulating cytokine release. The continued
exploration of the chemical space around the 6-chlorooxindole core, coupled with a deeper
understanding of its structure-activity relationships, holds great promise for the development of
novel and effective therapeutics for a range of diseases. Future research will likely focus on
optimizing the potency and selectivity of 6-chlorooxindole derivatives, as well as evaluating
their efficacy and safety in preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. newdrugapprovals.org [newdrugapprovals.org]

2. US8178674B2 - Process for the preparation of ziprasidone - Google Patents
[patents.google.com]

3. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents
[patents.google.com]

4. DE60313289T2 - CONTROLLED SYNTHESIS OF ZIPRASIDONE - Google Patents
[patents.google.com]

5. nbinno.com [nbinno.com]
6. allmpus.com [allmpus.com]
7. mdpi.com [mdpi.com]

8. D-peptide inhibitors of the p53—MDMZ2 interaction for targeted molecular therapy of
malignant neoplasms - PMC [pmc.ncbi.nim.nih.gov]

9. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview
Based on Crystal Structures - PMC [pmc.ncbi.nim.nih.gov]

10. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl
Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]

11. CAS 56341-37-8: 6-Chlorooxindole | CymitQuimica [cymitquimica.com]

12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations
and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide
benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

15. POMEL L (MTT)ZA BRiE HAIIEFEAS N 75 = [sigmaaldrich.cn]

16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay -
PMC [pmc.ncbi.nim.nih.gov]

17. researchgate.net [researchgate.net]

18. A cellular model of inflammation for identifying TNF-a synthesis inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://newdrugapprovals.org/2013/11/19/ziprasidone/
https://patents.google.com/patent/US8178674B2/en
https://patents.google.com/patent/US8178674B2/en
https://patents.google.com/patent/EP1476162B1/en
https://patents.google.com/patent/EP1476162B1/en
https://patents.google.com/patent/DE60313289T2/en
https://patents.google.com/patent/DE60313289T2/en
https://www.nbinno.com/?news/gp-6-chlorooxindole-comprehensive-overview-and-applications
https://www.allmpus.com/6-chlorooxindole
https://www.mdpi.com/1424-8247/18/2/274
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838565/
https://www.mdpi.com/1424-8247/17/5/659
https://www.mdpi.com/1424-8247/17/5/659
https://cymitquimica.com/cas/56341-37-8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11249151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11249151/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00557k
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00557k
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://www.researchgate.net/post/A-detail-protocol-for-LPS-to-stimulate-RAW-2647-to-measure-for-TNF-alpha
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal
cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and
Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC
[pmc.ncbi.nlm.nih.gov]

e 21.researchgate.net [researchgate.net]
e 22. benchchem.com [benchchem.com]

e 23. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by
Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

e 24. mesoscale.com [mesoscale.com]
e 25. resources.revvity.com [resources.revvity.com]
e 26. bpsbioscience.com [bpsbioscience.com]

» To cite this document: BenchChem. [The Discovery and History of 6-Chlorooxindole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630528#discovery-and-history-of-6-chlorooxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9655682/
https://pubmed.ncbi.nlm.nih.gov/9655682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2596918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2596918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2596918/
https://www.researchgate.net/post/Can_anyone_help_me_standardinzing_the_protocol_for_LPS-stimulated_RAW_2647_Cell_line_assay_for_screening_anti-inflammaotry_activity
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mdm2_IN_21_Immunoprecipitation_with_p53.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3760520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3760520/
https://www.mesoscale.com/~/media/files/product%20inserts/mdm2%20p53%20complex%20wcl.pdf
https://resources.revvity.com/pdfs/tch-development-of-an-alphalisa-assay-measure-and-screen-inhibitors-of-p53.pdf
https://bpsbioscience.com/mdm2-p53-homogenous-assay-kit-82802
https://www.benchchem.com/product/b1630528#discovery-and-history-of-6-chlorooxindole
https://www.benchchem.com/product/b1630528#discovery-and-history-of-6-chlorooxindole
https://www.benchchem.com/product/b1630528#discovery-and-history-of-6-chlorooxindole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

